Donormil

Description

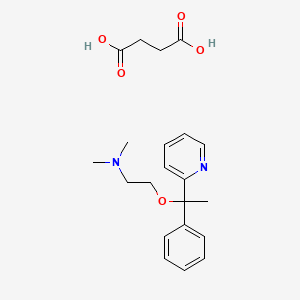

Doxylamine succinate is an organic molecular entity.

Doxylamine Succinate is a pyridine derivate histamine H1 antagonist with pronounced sedative properties. Doxylamine succinate competitively blocks the histamine H1 receptor and limits the typical allergic and anaphylactic responses, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contraction of gastrointestinal smooth muscle, caused by actions of histamine on bronchial and gastrointestinal smooth muscles, and on capillaries. This drug also prevents histamine-induced pain and itching of the skin and mucous membranes.

DOXYLAMINE SUCCINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1948 and has 3 investigational indications.

Properties

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O.C4H6O4, C21H28N2O5 | |

| Record name | DOXYLAMINE SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20325 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020552 | |

| Record name | Doxylamine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Doxylamine succinate appears as white or creamy white powder. pH (1% aqueous solution) between 4.9 and 5.1. (NTP, 1992) | |

| Record name | DOXYLAMINE SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20325 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>58.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SID855569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | DOXYLAMINE SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20325 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

562-10-7 | |

| Record name | DOXYLAMINE SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20325 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Donormil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxylamine succinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxylamine succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxylamine succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxylamine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXYLAMINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9BI9B5YI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

217 to 226 °F (NTP, 1992) | |

| Record name | DOXYLAMINE SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20325 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Doxylamine Succinate: A Technical Guide to its Mechanism of Action at the Histamine H1 Receptor

Executive Summary: Doxylamine (B195884) is a first-generation ethanolamine (B43304) antihistamine widely utilized for its sedative and antiemetic properties.[1][2] Its primary pharmacological activity stems from its interaction with the histamine (B1213489) H1 (H1) receptor. This document provides a detailed examination of doxylamine's mechanism of action, clarifying its role not merely as a simple antagonist but as a potent inverse agonist. We will explore the canonical H1 receptor signaling pathway, present quantitative binding data, and detail the experimental protocols used to characterize this interaction, providing a comprehensive resource for researchers and drug development professionals.

The Histamine H1 Receptor and Canonical Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) ubiquitously expressed in various tissues, including smooth muscles, endothelial cells, and neurons in the central nervous system.[3][4][5] It is fundamentally linked to allergic and inflammatory responses.[4] The activation of the H1 receptor by its endogenous ligand, histamine, initiates a well-defined signaling cascade:

-

G-Protein Coupling: Upon histamine binding, the H1 receptor couples to an intracellular Gq/11 protein.[6]

-

PLC Activation: The activated alpha subunit of the Gq protein (Gαq) stimulates the enzyme phospholipase C (PLC).[6][7]

-

Second Messenger Generation: PLC then hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Downstream Effects: IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[8] The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), leading to a cascade of phosphorylation events that mediate the final cellular responses, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory factors.[4][6]

Doxylamine exerts its effect by blocking the initial step of this pathway—the binding of histamine to the H1 receptor.[9][10]

Core Mechanism of Action: Inverse Agonism

First-generation H1-antihistamines, including doxylamine, are more accurately classified as inverse agonists rather than neutral antagonists.[11][12] This distinction is crucial for understanding their full pharmacological profile. G-protein-coupled receptors like the H1 receptor can exist in an equilibrium between an inactive conformation (Ri) and an active conformation (R).[12] Some H1 receptors exhibit constitutive, or basal, activity even in the absence of an agonist, meaning a fraction of receptors are in the R state.[12][13]

-

Agonists (e.g., histamine) preferentially bind to and stabilize the active R* state, shifting the equilibrium to the right and increasing receptor activity.[12]

-

Neutral Antagonists bind equally to both Ri and R* states. They do not alter the basal activity but block agonists from binding.[12][14]

-

Inverse Agonists (e.g., doxylamine) preferentially bind to and stabilize the inactive Ri state. This shifts the equilibrium to the left, reducing the constitutive activity of the receptor below its basal level.[12][15][16]

Therefore, doxylamine not only prevents histamine-induced activation but also actively reduces the baseline signaling of the H1 receptor population.[11][17]

Quantitative Pharmacodynamics

The potency of doxylamine is quantified by its binding affinity (Ki) for the H1 receptor. A lower Ki value indicates a stronger binding affinity.[18] Doxylamine exhibits high affinity for the H1 receptor and lower affinity for muscarinic acetylcholine (B1216132) receptors, which accounts for its secondary anticholinergic side effects.[11][18]

| Compound | Receptor | Binding Affinity (Ki) in nM | Species/Tissue | Reference |

| Doxylamine | Histamine H1 | 1.3 | Human | [18] |

| Muscarinic M1 | 490 | Human | [18] | |

| Muscarinic M2 | 2100 | Human | [18] | |

| Muscarinic M3 | 650 | Human | [18] | |

| Muscarinic M4 | 380 | Human | [18] | |

| Muscarinic M5 | 180 | Human | [18] | |

| Diphenhydramine | Histamine H1 | 20 | Rat Brain | [18] |

| d-Chlorpheniramine | Histamine H1 | 1.7 | Rat Brain | [18] |

| Note: Ki values from different studies may vary due to experimental conditions. |

Experimental Validation Protocols

The characterization of doxylamine's activity at the H1 receptor relies on standardized in vitro assays.

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of doxylamine for the histamine H1 receptor.

-

Principle: A competitive binding assay measures the ability of an unlabeled test compound (doxylamine) to displace a specific radiolabeled ligand (e.g., [³H]mepyramine) from the H1 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).[19][20]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (doxylamine).[20]

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically via rapid vacuum filtration through glass fiber filters.[19]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of doxylamine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

This assay measures the functional consequence of receptor blockade.

-

Objective: To determine the functional potency (IC50) of doxylamine in blocking histamine-induced intracellular calcium release.[19]

-

Principle: H1 receptor activation leads to a transient increase in intracellular Ca²⁺. This assay uses a fluorescent dye that is sensitive to Ca²⁺ levels to measure the inhibitory effect of doxylamine on this response.[21]

-

Methodology:

-

Cell Preparation: CHO or HEK293 cells stably expressing the human H1 receptor are plated in a multi-well plate.[19][20]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved into its active, calcium-sensitive form.[19]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of doxylamine or a vehicle control.[20]

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader, and histamine is injected into the wells to stimulate the H1 receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration, is monitored in real-time.[21]

-

Data Analysis: The ability of doxylamine to inhibit the histamine-induced fluorescence signal is used to calculate its IC50 value, representing its functional potency as an antagonist/inverse agonist.

-

Conclusion

The mechanism of action of doxylamine succinate (B1194679) at the histamine H1 receptor is that of a potent inverse agonist. It exhibits a high binding affinity, and by preferentially stabilizing the receptor's inactive conformation, it not only blocks the signaling cascade initiated by histamine but also significantly reduces the receptor's constitutive, basal activity. This dual action underlies its efficacy as a sedative and anti-allergic agent. The quantitative and functional characterization of this interaction, validated through robust in vitro experimental protocols, provides a solid foundation for its clinical application and for the development of future therapeutics targeting the histaminergic system.

References

- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Doxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]

- 10. Doxylamine succinate | Histamine Receptor | TargetMol [targetmol.com]

- 11. Doxylamine - Wikipedia [en.wikipedia.org]

- 12. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rhochistj.org [rhochistj.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inverse agonist - Wikipedia [en.wikipedia.org]

- 16. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Anticholinergic Properties of Doxylamine Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxylamine (B195884), a first-generation antihistamine of the ethanolamine (B43304) class, is widely utilized for its sedative and antiemetic properties. These effects are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor. However, a significant component of its pharmacological profile, and a key contributor to its side-effect profile, is its anticholinergic activity. This activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). A thorough understanding of the in-vitro anticholinergic properties of doxylamine is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the in-vitro anticholinergic characteristics of doxylamine succinate (B1194679), presenting quantitative data from receptor binding assays, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Quantitative Analysis of Muscarinic Receptor Binding

The anticholinergic action of doxylamine is initiated by its binding to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The affinity of doxylamine for these receptors has been quantified through in-vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand, with a lower Ki value indicating a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of Doxylamine

| Receptor Subtype | Doxylamine Kᵢ (nM) |

| Muscarinic M1 | 130 |

| Muscarinic M2 | 200 |

| Muscarinic M3 | 650 |

| Muscarinic M4 | 380 |

| Muscarinic M5 | 180 |

Data sourced from publicly available databases, which may cite primary scientific literature.[1]

Functional Antagonism

Table 2: Comparative Anticholinergic Potency of First-Generation Antihistamines

| Antihistamine | Antagonist Potency (pA2) |

| Diphenhydramine | 7.1 ± 0.2 |

pA2 values were determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle.[2]

Muscarinic Receptor Signaling Pathways

Doxylamine exerts its anticholinergic effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby blocking the initiation of downstream signaling cascades. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G proteins.[1] Antagonism of these receptors by doxylamine prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This blockade prevents the IP3-mediated release of intracellular calcium and the DAG-mediated activation of protein kinase C (PKC).

References

Doxylamine Succinate: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) succinate (B1194679), a first-generation antihistamine of the ethanolamine (B43304) class, is widely utilized for its sedative and hypnotic properties in the short-term management of insomnia.[1][2] It also finds application in the symptomatic relief of allergic reactions and, in combination with pyridoxine, for the treatment of nausea and vomiting during pregnancy.[3][4] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing its therapeutic use and ensuring patient safety. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of doxylamine succinate in plasma, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetics of Doxylamine Succinate

Doxylamine is readily absorbed from the gastrointestinal tract following oral administration.[2][5] The pharmacokinetic parameters of doxylamine have been characterized in various studies, with key quantitative data summarized below.

Quantitative Pharmacokinetic Data

The following tables provide a summary of the key pharmacokinetic parameters of doxylamine in plasma following oral administration, compiled from studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Doxylamine in Healthy Adults

| Parameter | Value | Conditions | Reference(s) |

| Cmax (Peak Plasma Concentration) | 99 ng/mL | 25 mg single oral dose | [1][2][6] |

| 118.21 ng/mL | 25 mg single oral dose (fasting) | [7] | |

| 120.99 ng/mL | 25 mg single oral dose (fed) | [7] | |

| 137.9 ng/mL | 25 mg single oral dose | [8] | |

| Tmax (Time to Peak Plasma Concentration) | 2.4 hours | 25 mg single oral dose | [1][2][6] |

| 1.5 - 2.5 hours | [3][4] | ||

| Elimination Half-Life (t½) | 10.1 hours | 25 mg single oral dose | [1][2][6] |

| 10 - 12 hours | [3][4] | ||

| ~16 hours | In children (ages 2-17) | [9] | |

| Apparent Oral Clearance (CL/F) | 217 mL/min | 25 mg single oral dose | [1][2][6] |

| Apparent Volume of Distribution (Vd/F) | 2.5 L/kg | [2] | |

| Oral Bioavailability | 24.7% | Compared to intravenous administration in rats | [3][10] |

Table 2: Pharmacokinetic Parameters of Doxylamine Following Different Routes of Administration in Rats

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Reference(s) |

| Oral | 2 mg | 281.4 | 1.5 | 24.7 | [10] |

| Intranasal | 1 mg | 887.6 | 0.5 | 70.8 | [10] |

| Intravenous | 1 mg | 1296.4 | - | 100 | [10] |

Metabolism of Doxylamine

Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3][4] The main metabolic pathways involve N-demethylation, N-oxidation, and hydroxylation.[1][2]

Major Metabolites in Plasma

The primary metabolites of doxylamine identified in plasma and urine are:

-

N-acetyl conjugates of N-desmethyl and N,N-didesmethyldoxylamine [1][11]

-

Quaternary ammonium-linked glucuronides [1]

Cytochrome P450 Involvement

The specific cytochrome P450 isoenzymes responsible for the metabolism of doxylamine have been identified as:

These enzymes are crucial for the biotransformation of a wide range of xenobiotics, and their activity can be influenced by genetic polymorphisms, co-administered drugs, and other factors, potentially leading to inter-individual variability in doxylamine clearance.[12][13][14]

Metabolic Pathway of Doxylamine

The following diagram illustrates the primary metabolic pathways of doxylamine.

Experimental Protocols

The quantification of doxylamine in plasma is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

Typical Pharmacokinetic Study Protocol

A common study design to evaluate the pharmacokinetics of doxylamine involves a single-center, randomized, open-label, two-period crossover study in healthy adult volunteers.[5]

-

Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Dosing: Subjects receive a single oral dose of doxylamine succinate (e.g., 25 mg) after an overnight fast.[5]

-

Blood Sampling: Venous blood samples are collected at predetermined time points, typically pre-dose and at various intervals up to 72 hours post-dose.[9][15]

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.[15]

-

Sample Preparation (Liquid-Liquid Extraction):

-

An internal standard (e.g., diphenhydramine (B27) or isotope-labeled doxylamine) is added to the plasma sample.[16][17]

-

The sample is alkalinized (e.g., with NaOH).[16]

-

Doxylamine and the internal standard are extracted into an organic solvent (e.g., hexane:isoamyl alcohol or dichloromethane:hexane).[6][16]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[16][18]

-

-

Sample Preparation (Protein Precipitation):

-

Analytical Quantification: Doxylamine concentrations in the processed plasma samples are determined using a validated analytical method.

Analytical Methods for Doxylamine Quantification in Plasma

Table 3: Overview of Analytical Methods

| Method | Key Features | Reference(s) |

| Gas Chromatography (GC) | Utilizes a nitrogen-phosphorus detector for sensitive and specific detection. | [6] |

| High-Performance Liquid Chromatography (HPLC) | Often employs normal-phase chromatography with UV detection. Can be adapted for enantioselective separation. | [16][18] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific method, considered the gold standard. Allows for the use of stable isotope-labeled internal standards for enhanced accuracy. | [15][17][19] |

Experimental Workflow for Doxylamine Plasma Analysis

The following diagram illustrates a typical experimental workflow for the quantification of doxylamine in plasma using LC-MS/MS.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of doxylamine succinate in plasma. The quantitative data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these aspects is essential for the continued safe and effective use of doxylamine, as well as for the development of novel formulations and therapeutic applications. The involvement of multiple CYP450 enzymes in its metabolism highlights the potential for drug-drug interactions, a critical consideration in clinical practice. Further research into the genetic polymorphisms of these enzymes may help to elucidate the inter-individual variability observed in doxylamine's pharmacokinetic profile.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Doxylamine - Wikipedia [en.wikipedia.org]

- 4. mdwiki.org [mdwiki.org]

- 5. benchchem.com [benchchem.com]

- 6. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Food Effects on the Pharmacokinetics of Doxylamine Hydrogen Succinate 25 mg Film-Coated Tablets: A Single-Dose, Randomized, Two-Period Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxylamine pharmacokinetics following single dose oral administration in children ages 2-17 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 12. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Unseen Effects: A Technical Guide to the Central Nervous System Impact of First-Generation Antihistamines

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines, while effective in managing allergic reactions, are well-documented for their significant effects on the central nervous system (CNS). Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems leads to a range of effects, from sedation and cognitive impairment to anticholinergic symptoms. This technical guide provides an in-depth analysis of these CNS effects, offering quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development in this field.

Molecular Mechanisms of CNS Effects

The CNS effects of first-generation antihistamines are primarily attributed to their lipophilic nature, which allows them to readily cross the blood-brain barrier.[1] Once in the CNS, they exert their effects through antagonism of several key receptors.

Histamine (B1213489) H1 Receptor Antagonism

The most prominent mechanism is the blockade of histamine H1 receptors in the brain.[2] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in promoting wakefulness and arousal. By antagonizing these H1 receptors, first-generation antihistamines suppress this arousal signal, leading to their characteristic sedative effects.[1]

Off-Target Receptor Interactions

Beyond H1 receptor antagonism, first-generation antihistamines exhibit a lack of selectivity, binding to other receptors in the CNS, which contributes significantly to their side-effect profile.[3][4] These include:

-

Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic effects such as dry mouth, blurred vision, urinary retention, and cognitive impairment, particularly affecting memory and learning.[4]

-

Alpha-Adrenergic Receptors: Interaction with these receptors can contribute to dizziness and hypotension.[1]

-

Serotonin (B10506) (5-HT) Receptors: Some first-generation antihistamines also have an affinity for serotonin receptors, which may influence their sedative and anxiolytic properties.[4]

Quantitative Data on Receptor Binding and CNS Effects

The affinity of first-generation antihistamines for various CNS receptors is a key determinant of their pharmacological and side-effect profiles. This section presents quantitative data to facilitate a comparative analysis.

Receptor Binding Affinities (Ki values)

The following table summarizes the in vitro binding affinities (Ki values in nM) of several common first-generation antihistamines for histamine H1, muscarinic (M1), serotonin (5-HT2A), and alpha-1 adrenergic receptors. A lower Ki value indicates a higher binding affinity.

| Antihistamine | Chemical Class | H1 Receptor Ki (nM) | Muscarinic M1 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) | Alpha-1 Adrenergic Receptor Ki (nM) |

| Diphenhydramine | Ethanolamine | 1.1 | 29 | 130 | 66 |

| Chlorpheniramine | Alkylamine | 3.2 | 1,600 | 250 | 180 |

| Promethazine | Phenothiazine | 2.2 | 16 | 1.9 | 2.6 |

| Hydroxyzine | Piperazine | 2.0 | 50 | 3.0 | 50 |

| Clemastine | Ethanolamine | 1.3 | 15 | 18 | 120 |

| Doxylamine | Ethanolamine | 1.2 | 33 | 250 | 160 |

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.

CNS Effects: Sedation and Cognitive Impairment

The sedative and cognitive effects of first-generation antihistamines are dose-dependent. Studies have demonstrated a clear relationship between the dose of these drugs and the degree of performance impairment.

| Antihistamine | Typical Oral Dose | H1 Receptor Occupancy in CNS (%) | Subjective Sedation (Visual Analogue Scale) | Effect on Psychomotor Performance |

| Diphenhydramine | 25-50 mg | ~50-70% | High | Significant Impairment |

| Chlorpheniramine | 4 mg | ~50% | Moderate | Impairment |

| Promethazine | 25 mg | High | High | Significant Impairment |

| Hydroxyzine | 25-50 mg | High | High | Significant Impairment |

Experimental Protocols for Assessing CNS Effects

A variety of methodologies are employed to investigate the CNS effects of first-generation antihistamines. This section details the protocols for several key experimental techniques.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the ability of a compound to cross the blood-brain barrier.

Objective: To determine the permeability of a first-generation antihistamine across an in vitro model of the blood-brain barrier.

Methodology:

-

Cell Culture: A co-culture of brain capillary endothelial cells, pericytes, and astrocytes is established on a semi-permeable membrane in a Transwell® system. This creates a barrier that mimics the in vivo blood-brain barrier.

-

Assay Procedure:

-

The test antihistamine is added to the apical (blood side) chamber of the Transwell® system.

-

Samples are collected from the basolateral (brain side) chamber at various time points.

-

The concentration of the antihistamine in the collected samples is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Situ Brain Perfusion

This technique provides a more physiologically relevant measure of brain uptake in a living animal.

Objective: To measure the rate of transport of a first-generation antihistamine across the blood-brain barrier in an anesthetized rodent.

Methodology:

-

Surgical Preparation: The common carotid artery of an anesthetized rat or mouse is cannulated.

-

Perfusion: A buffered physiological saline solution containing the radiolabeled antihistamine is perfused through the carotid artery at a constant rate.

-

Tissue Collection: After a short perfusion period (e.g., 30-60 seconds), the animal is decapitated, and the brain is removed and dissected.

-

Quantification: The amount of radioactivity in the brain tissue is measured, and the brain uptake clearance is calculated.

Psychomotor Vigilance Task (PVT)

The PVT is a sensitive measure of sustained attention and reaction time, which are often impaired by sedating drugs.[5][6]

Objective: To assess the effect of a first-generation antihistamine on sustained attention and reaction time in human subjects.

Methodology:

-

Task Description: Participants are instructed to monitor a screen and press a response button as quickly as possible when a visual stimulus (e.g., a counter) appears. The inter-stimulus interval is randomized.[5]

-

Procedure:

-

A baseline PVT is performed before drug administration.

-

The antihistamine or a placebo is administered in a double-blind, crossover design.

-

PVTs are performed at regular intervals after drug administration to assess the time course of effects.

-

-

Data Analysis: Key metrics include mean reaction time, number of lapses (reaction times > 500 ms), and false starts.[7]

Digit Symbol Substitution Test (DSST)

The DSST is a neuropsychological test that assesses processing speed, attention, and working memory.[8][9][10][11]

Objective: To evaluate the impact of a first-generation antihistamine on cognitive functions such as processing speed and attention.

Methodology:

-

Task Description: Participants are given a key that pairs digits with symbols. They are then presented with a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds).[8][11]

-

Procedure:

-

A baseline DSST is administered.

-

The antihistamine or placebo is given.

-

The DSST is re-administered at peak drug concentration.

-

-

Data Analysis: The score is the number of correctly substituted symbols within the time limit.[8]

Signaling Pathways

The CNS effects of first-generation antihistamines are initiated by their interaction with G-protein coupled receptors (GPCRs).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to a Gq protein.[12][13][14] Activation of this pathway leads to the following cascade of events:

-

Histamine binds to the H1 receptor, causing a conformational change.

-

The Gq alpha subunit exchanges GDP for GTP and dissociates from the beta-gamma subunits.

-

The activated Gq alpha subunit stimulates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and Ca2+ together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to neuronal excitation.

First-generation antihistamines act as inverse agonists, binding to the H1 receptor and stabilizing it in an inactive conformation, thereby preventing this signaling cascade.

Conclusion

The central nervous system effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and interact with a range of neurotransmitter receptors. While their antagonism of H1 receptors is responsible for their primary therapeutic and sedative effects, their off-target binding to muscarinic, adrenergic, and serotonergic receptors contributes to a broad side-effect profile that can significantly impact cognitive function and psychomotor performance. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental methodologies, is essential for the development of safer and more effective antihistamines and for guiding the appropriate clinical use of existing first-generation agents. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing our knowledge in this critical area of pharmacology.

References

- 1. litfl.com [litfl.com]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]

- 6. PVT | Psychomotor Vigilance Test [getneuroux.com]

- 7. jcsm.aasm.org [jcsm.aasm.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. octalportal.com [octalportal.com]

- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 13. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 14. youtube.com [youtube.com]

Doxylamine Succinate's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and quantitative measures of doxylamine (B195884) succinate's penetration across the blood-brain barrier (BBB). Doxylamine, a first-generation antihistamine, is well-known for its sedative effects, a direct consequence of its ability to enter the central nervous system (CNS). Understanding the dynamics of this process is crucial for the development of new therapeutics with desired CNS activity or, conversely, for designing peripherally-acting drugs that avoid such side effects. This document provides a comprehensive overview of the available in vivo and in vitro data, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Quantitative Analysis of Blood-Brain Barrier Penetration

The extent to which a compound crosses the blood-brain barrier can be quantified through various metrics obtained from both in vivo and in vitro studies. Below is a summary of the available quantitative data for doxylamine succinate (B1194679).

| Parameter | Species | Value | Experimental Model | Reference |

| Brain-to-Plasma Ratio (Kp) | Rat | 4.34 ± 1.26 | In vivo steady-state concentration | [1] |

In Vivo Studies: Determining Brain Distribution

In vivo experiments provide the most physiologically relevant data on a drug's ability to cross the blood-brain barrier. The brain-to-plasma concentration ratio (Kp) is a key parameter derived from such studies, indicating the extent of a drug's distribution into the brain tissue relative to its concentration in the blood.

Experimental Protocol: In Vivo Brain-to-Plasma Ratio Determination in Rats

The following protocol outlines the methodology used to determine the steady-state brain and plasma concentrations of doxylamine in rats, leading to the calculation of the Kp value.[1]

1. Animal Model:

-

Male Sprague-Dawley rats are used for the study.

2. Drug Administration:

-

Doxylamine succinate is administered via a continuous intravenous infusion to achieve steady-state plasma concentrations.

3. Sample Collection:

-

At the end of the infusion period (e.g., 6 hours), blood samples are collected via cardiac puncture into heparinized tubes.

-

Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.

4. Sample Processing:

-

Plasma: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Brain: The brain is weighed and homogenized in a suitable buffer.

5. Bioanalytical Method:

-

The concentrations of doxylamine in plasma and brain homogenate are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2][3][4][5]

6. Calculation of Brain-to-Plasma Ratio (Kp):

-

The Kp is calculated as the ratio of the mean steady-state concentration of doxylamine in the brain to its mean steady-state concentration in the plasma.

In Vitro Models: Assessing Permeability

In vitro models of the blood-brain barrier, such as Caco-2 and MDCK cell lines, are valuable tools for screening the permeability of compounds in a high-throughput manner. These models, while not fully replicating the complexity of the in vivo BBB, provide a good indication of a drug's potential to cross cellular barriers.

Experimental Protocol: In Vitro Permeability Assay using Caco-2 or MDCK Cells

This protocol describes a general procedure for assessing the apparent permeability (Papp) of a compound like doxylamine succinate using a Transwell® system with either Caco-2 or MDCK cell monolayers.

1. Cell Culture:

-

Caco-2 or MDCK cells are seeded onto the apical (upper) chamber of a Transwell® insert and cultured until a confluent and differentiated monolayer is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Experimental Setup:

-

The Transwell® inserts are placed in a plate containing a receiver (basolateral) buffer.

-

The culture medium is replaced with a transport buffer in both the apical and basolateral chambers.

3. Permeability Measurement (Apical to Basolateral):

-

A solution of doxylamine succinate at a known concentration is added to the apical chamber.

-

At specified time intervals, samples are taken from the basolateral chamber and replaced with fresh transport buffer.

4. Sample Analysis:

-

The concentration of doxylamine in the collected samples is quantified using LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

-

The Papp value is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

-

Signaling Pathway of Doxylamine-Induced Sedation

Doxylamine's sedative effects are a direct result of its antagonism of histamine (B1213489) H1 receptors in the central nervous system.[1][6][7][8][9] Histamine is a neurotransmitter that promotes wakefulness. By blocking its action, doxylamine induces drowsiness. The simplified signaling cascade is as follows:

-

Histamine Release: In a state of wakefulness, histamine is released from neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus.

-

H1 Receptor Activation: Histamine binds to H1 receptors on postsynaptic neurons in various brain regions, including the cerebral cortex.

-

Gq/11 Protein Activation: The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates Gq/11 proteins.

-

Downstream Signaling: Activated Gq/11 proteins activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to neuronal depolarization and increased neuronal excitability, thus promoting wakefulness.

-

Doxylamine Antagonism: Doxylamine crosses the blood-brain barrier and acts as an antagonist at H1 receptors, preventing histamine from binding.

-

Inhibition of Wakefulness Pathway: By blocking H1 receptors, doxylamine inhibits the downstream signaling cascade, leading to a decrease in neuronal excitability and consequently, sedation.

References

- 1. First-generation antihistamines - winter warning | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 2. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment | springermedizin.de [springermedizin.de]

- 6. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 7. publications.aap.org [publications.aap.org]

- 8. droracle.ai [droracle.ai]

- 9. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Doxylamine Succinate

Introduction

Doxylamine (B195884) succinate (B1194679) is a first-generation antihistamine belonging to the ethanolamine (B43304) class.[1][2] It is widely utilized in over-the-counter medications for its potent sedative properties in the short-term management of insomnia.[2][3][4] Additionally, in combination with pyridoxine, it is approved for treating nausea and vomiting during pregnancy.[4][5] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which is responsible for its characteristic sedative effects.[3][5] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, mechanism of action, and key analytical methodologies for doxylamine succinate, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Doxylamine succinate (CAS Number: 562-10-7) is the succinate salt of the active moiety, doxylamine.[6] The salt is formed by an acid-base reaction between doxylamine, an organic base containing two nitrogen atoms, and succinic acid, a dicarboxylic acid.[7][8]

-

Doxylamine:

-

IUPAC Name: N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine[9]

-

Chemical Formula: C₁₇H₂₂N₂O[9]

-

Structure: The doxylamine molecule features a chiral center at the carbon atom bonded to the pyridine (B92270) ring, the phenyl ring, the ethoxy group, and a methyl group.

-

-

Succinic Acid:

-

Doxylamine Succinate Salt:

-

Chemical Formula: C₁₇H₂₂N₂O · C₄H₆O₄ or C₂₁H₂₈N₂O₅[12][13][14]

-

Crystal Structure: The crystal structure of doxylamine hydrogen succinate has been characterized, revealing that the asymmetric unit contains two independent protonated doxylamine molecules and two succinate anions, stabilized by an extensive network of hydrogen bonds.[16] Studies have also shown that doxylamine succinate can exist in different polymorphic forms.[17]

-

Physicochemical Properties

The physicochemical properties of doxylamine succinate are critical for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized in Table 1.

Table 1: Summary of Physicochemical Properties of Doxylamine Succinate

| Property | Value | References |

| Appearance | White or creamy-white crystalline powder with a characteristic odor. | [1][18][19] |

| Molecular Formula | C₂₁H₂₈N₂O₅ | [12][20] |

| Molecular Weight | 388.46 g/mol | [12][13][14][15] |

| Melting Point | 103–108 °C | [6][19][21] |

| pKa | 5.8 and 9.3 | [1] |

| pH (1% aqueous solution) | 4.9–5.1 | [1][18] |

| Solubility | - Water: Very soluble (~1 g/mL) - Ethanol: Very soluble (~0.5 g/mL) - Chloroform: Freely soluble - DMSO: 100 mg/mL - Ether/Benzene: Very slightly soluble | [1][9][12][18][22] |

| Stability | Stable under normal conditions; may be light-sensitive. Incompatible with strong oxidizing agents, acids, and bases. | [18][20] |

| UV λmax | ~260-262 nm (in distilled water or 0.1 N NaOH) | [22][23][24] |

Mechanism of Action

Doxylamine succinate exerts its therapeutic effects primarily through competitive antagonism of the histamine (B1213489) H1 receptor. It also possesses notable anticholinergic properties.

3.1 Histamine H1 Receptor Antagonism Histamine is a key neurotransmitter that promotes wakefulness by binding to H1 receptors in the central nervous system.[25] Doxylamine, as a first-generation antihistamine, crosses the blood-brain barrier and competitively blocks histamine from binding to these H1 receptors.[5][25] This inhibition of histamine's wake-promoting action is the primary mechanism behind doxylamine's sedative and hypnotic effects.[25][26] Peripherally, this same mechanism mitigates allergic responses such as vasodilation and increased capillary permeability.[12]

3.2 Anticholinergic Activity Doxylamine also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][25] This anticholinergic activity contributes to its sedative effects and is also responsible for common side effects like dry mouth, constipation, and urinary retention.[4][25]

Caption: Doxylamine's primary mechanism of action.

Metabolic Pathways

Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, before its excretion.[2][27]

-

Primary Metabolic Routes: The main pathways for doxylamine metabolism are N-demethylation, N-oxidation, and ether cleavage.[2]

-

Key Enzymes: The specific enzymes involved include CYP2D6, CYP1A2, and CYP2C9.[27]

-

Major Metabolites: The principal metabolites identified in urine are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[2][28] These metabolites can also undergo further biotransformation, including N-acetylation and O-glucuronidation, to form water-soluble conjugates that are readily excreted.[2][29] Approximately 60% of a dose is eliminated in the urine and 40% in feces.[27]

Caption: Primary metabolic pathways of doxylamine.

Key Experimental Protocols

The quantification and identification of doxylamine succinate in bulk materials and pharmaceutical dosage forms are routinely performed using spectrophotometric and chromatographic techniques.

5.1 Protocol: Quantification by UV-Vis Spectrophotometry

This method is based on the measurement of UV absorbance and is suitable for routine quality control.[2][24]

-

Objective: To determine the concentration of doxylamine succinate in a sample.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Reagents and Materials:

-

Methodology:

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of the Doxylamine Succinate Reference Standard and dissolve it in a 100 mL volumetric flask with the chosen solvent to obtain a concentration of 100 µg/mL.[24]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards within a linear range (e.g., 10-60 µg/mL).[24][30]

-

Sample Preparation: For a tablet formulation, accurately weigh and grind a sufficient number of tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of doxylamine succinate to a 100 mL volumetric flask. Add approximately 70 mL of solvent, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume. Filter the solution to remove insoluble excipients.[23]

-

Spectrophotometric Analysis:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.99.[24]

-

Use the absorbance of the sample solution and the regression equation to calculate the concentration of doxylamine succinate in the sample.

-

-

Caption: General workflow for UV-Vis spectrophotometry.

5.2 Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is the preferred method for stability-indicating assays and analysis in complex matrices.[31] The following is a robust method adapted from published procedures.[32][33]

-

Objective: To separate and quantify doxylamine succinate in the presence of other components.

-

Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 250 mm, 5-µm particle size), and data acquisition software.[33]

-

Reagents and Materials:

-

Doxylamine Succinate Reference Standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic Acid (TFA) or Phosphate Buffer

-

Water (HPLC grade)

-

Syringe filters (e.g., 0.45 µm)

-

-

Chromatographic Conditions (Example): [32]

-

Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 75mm)

-

Mobile Phase A: DI Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A time-based gradient can be optimized (e.g., starting at 95% B, moving to 50% B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 2 µL

-

-

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase components as specified. Degas the solvents before use.

-

Standard Solution Preparation: Prepare a stock solution of Doxylamine Succinate Reference Standard in a suitable diluent (e.g., 50:50 Mobile Phase A/B). Prepare working standards by serial dilution.

-

Sample Preparation: Grind a tablet and transfer an amount equivalent to 25 mg of doxylamine succinate to a 50 mL volumetric flask. Add diluent, sonicate for 10 minutes, and dilute to volume. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[32]

-

System Suitability: Before sample analysis, inject a standard solution multiple times to verify system suitability parameters (e.g., retention time repeatability, peak asymmetry, theoretical plates).

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the doxylamine peak in the chromatograms based on its retention time compared to the standard. Calculate the concentration of doxylamine in the sample by comparing the peak area of the sample to the peak area of a known standard.

-

Conclusion

Doxylamine succinate is a well-characterized ethanolamine antihistamine whose therapeutic utility is derived from its molecular structure, which allows it to act as a potent H1 receptor antagonist. Its physicochemical properties, including high water solubility and defined melting point, are crucial for its pharmaceutical formulation. A thorough understanding of its mechanism of action, metabolic fate, and the analytical methods used for its quantification is essential for its continued safe and effective use in clinical applications and for the development of new drug products.

References

- 1. Doxylamine Succinate: Uses, Side Effects & Dosage | Healio [healio.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. What is Doxylamine Succinate used for? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. Succinic Acid: Structure, Properties, Uses & Preparation Guide [vedantu.com]

- 8. Succinic acid - Wikipedia [en.wikipedia.org]

- 9. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. NIH 3D [3d.nih.gov]

- 12. Doxylamine succinate | Histamine Receptor | TargetMol [targetmol.com]

- 13. Doxylamine succinate [midas-pharma.com]

- 14. Doxylamine Succinate | 562-10-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. Doxylamine succinate, (R)- | C21H28N2O5 | CID 6604097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Polymorphism of doxylamine succinate and X-ray structural study of Form I and of doxylamine succinate 0.5 succinic acid | Semantic Scholar [semanticscholar.org]

- 18. Doxylamine succinate | 562-10-7 [chemicalbook.com]

- 19. DOXYLAMINE SUCCINATE USP - PCCA [pccarx.com]

- 20. Doxylamine succinate CAS#: 562-10-7 [m.chemicalbook.com]

- 21. DOXYLAMINE SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. eurotradesl.com [eurotradesl.com]

- 23. Simultaneous Derivative Spectrophotometric Analysis of Doxylamine Succinate, Pyridoxine Hydrochloride and Folic Acid in Combined Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijpca.org [ijpca.org]

- 25. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]

- 26. youtube.com [youtube.com]

- 27. Doxylamine - Wikipedia [en.wikipedia.org]

- 28. academic.oup.com [academic.oup.com]

- 29. Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Doxylamine Succinate Tablet Analyzed by HPLC - AppNote [mtc-usa.com]

- 33. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Doxylamine to Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) is a first-generation antihistamine belonging to the ethanolamine (B43304) class, widely recognized for its potent antagonist activity at the histamine (B1213489) H1 receptor.[1][2] This activity is the primary mechanism behind its therapeutic use in treating allergies and its sedative properties that make it effective as a hypnotic.[3][4] As a first-generation antihistamine, doxylamine can cross the blood-brain barrier, leading to effects on the central nervous system. This technical guide provides an in-depth overview of the in vitro binding affinity of doxylamine to the four known histamine receptor subtypes (H1, H2, H3, and H4), details the experimental protocols for determining these affinities, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of doxylamine is highly selective for the histamine H1 receptor, with significantly lower affinity for the H2, H3, and H4 receptor subtypes. This selectivity is crucial for its targeted therapeutic action. The affinity is typically expressed by the inhibition constant (Kᵢ), where a lower value indicates a stronger binding affinity.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| Histamine H1 | Doxylamine | 1.3 | Human | [5] |

| Histamine H2 | Doxylamine | > 10,000 | Human | [6] |

| Histamine H3 | Doxylamine | > 10,000 | Human | [7] |

| Histamine H4 | Doxylamine | > 10,000 | Human | [6] |

Note: Kᵢ values can vary based on experimental conditions such as radioligand choice, tissue preparation, and assay buffer composition.[5]

Experimental Protocols: Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[8] This method measures the ability of an unlabeled test compound (doxylamine) to displace a radiolabeled ligand that is specifically bound to the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of doxylamine for the histamine H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells transiently expressing the human H1 receptor (e.g., HEK293T cells) or from tissue homogenates with high receptor density.[9][10]

-

Radioligand: A tritiated H1 receptor antagonist with high affinity, such as [³H]-mepyramine.[9][11]

-

Test Compound: Doxylamine succinate, prepared in serial dilutions.[12]

-

Assay Buffer: Typically 50 mM Tris-HCl or Na₂HPO₄/KH₂PO₄, pH 7.4.[11]

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a structurally different, unlabeled H1 antagonist like mianserin (B1677119) to determine binding to non-receptor sites.[9][11]

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate receptor-bound from free radioligand.[11][13]

-

Detection: Liquid scintillation cocktail and a scintillation counter to measure radioactivity.[11]

Workflow:

Caption: Experimental workflow for a radioligand binding assay.

Procedure:

-

Incubation: Aliquots of the membrane preparation are incubated in wells with the radioligand (at a concentration near its dissociation constant, Kₑ) and varying concentrations of doxylamine.[8][13]

-

Equilibrium: The mixture is incubated for a sufficient time (e.g., 60-240 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[9][11]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are immediately washed with ice-cold wash buffer to remove unbound radioligand.[13]

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured by a scintillation counter.[11]

Data Analysis:

-

The concentration of doxylamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[11]

-

Signaling Pathways and Mechanism of Action

Histamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects.[14] Doxylamine's therapeutic and side effects are a direct result of its interaction with the H1 receptor signaling pathway.

-

Histamine H1 Receptor: The H1 receptor is coupled to a Gq/11 G-protein.[15] Upon activation by histamine, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[15] Doxylamine acts as an inverse agonist, binding to the H1 receptor and preventing this cascade, thereby blocking histamine-induced effects like smooth muscle contraction and increased vascular permeability.[1][16]

Caption: Doxylamine blocks the H1 receptor signaling pathway.

References

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. droracle.ai [droracle.ai]

- 4. doxylamine [drugcentral.org]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Histamine receptor - Wikipedia [en.wikipedia.org]

- 15. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 16. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Genetic Safety Profile of Doxylamine Succinate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxicity and mutagenicity of doxylamine (B195884) succinate (B1194679), a widely used antihistamine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of key toxicological endpoints, detailed experimental methodologies, and a summary of available data.

Executive Summary

Doxylamine succinate has been evaluated in a battery of standard genotoxicity assays. The collective evidence suggests that doxylamine succinate is not mutagenic in bacterial systems (Ames test) and does not induce sister chromatid exchanges in mammalian cells. However, some studies indicate a potential for clastogenicity, or chromosome-damaging effects, at high concentrations in mammalian cells, as evidenced by a small, dose-dependent increase in chromosomal aberrations in mouse embryos. In vivo micronucleus tests in hamster bone marrow and fetal mouse blood have yielded negative results.

Data Presentation: Genotoxicity and Mutagenicity of Doxylamine Succinate

The following tables summarize the available quantitative and qualitative data from key genotoxicity studies on doxylamine succinate.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

| Tester Strain | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result | Reference |

| S. typhimurium TA98 | With and Without | Not Specified | Negative | [1] |

| S. typhimurium TA100 | With and Without | Not Specified | Negative | [1] |

| S. typhimurium TA1535 | With and Without | Not Specified | Negative | [1] |

| S. typhimurium TA1537 | With and Without | Not Specified | Negative | [1] |

| E. coli WP2 uvrA | With and Without | Not Specified | Negative | [1] |

| Data from the National Toxicology Program (NTP). Specific concentrations and revertant colony counts were not detailed in the summary data.[1] |

Table 2: In Vitro Mammalian Cell Assays

| Assay | Cell Type | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Sister Chromatid Exchange | Human Lymphocytes | Not Specified | Not Specified | Negative | [2] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not Specified | Not Specified | Negative | [1] |

Table 3: In Vivo Mammalian Genotoxicity Assays

| Assay | Test System | Exposure | Observation | Result | Reference |

| Chromosomal Aberration | Mouse Embryos | Transplacental | Small, dose-dependent induction | Positive | [2] |

| Micronucleus Test | Chinese Hamster Bone Marrow | In vivo | No increase in micronuclei | Negative | [2] |

| Micronucleus Test | Fetal Mouse Blood | Transplacental | No increase in micronuclei | Negative | [2] |

| Sister Chromatid Exchange | Mouse Embryos | Transplacental | No induction of SCE | Negative | [2] |

Experimental Protocols

The following sections detail the generalized methodologies for the key genotoxicity assays cited. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is chosen to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of induced rodents, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to a range of concentrations of doxylamine succinate, along with a vehicle control (negative control) and a known mutagen (positive control).

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid and incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the essential amino acid) is counted for each concentration and compared to the control groups. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[1]

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.[3]

-

Exposure: The cell cultures are treated with at least three concentrations of doxylamine succinate for a defined period, both with and without S9 metabolic activation.[3]

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-